molecular formula C15H13NO5 B8631814 4-(4-Nitrobenzyloxy)phenylacetic acid

4-(4-Nitrobenzyloxy)phenylacetic acid

Cat. No. B8631814
M. Wt: 287.27 g/mol
InChI Key: NPLVANZRASLCCF-UHFFFAOYSA-N
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Patent
US05922767

Procedure details

After 3.15 g (10.0 mmol) of ethyl 4-(4-nitrobenzyloxy)phenylacetate were dissolved in a mixed solvent of 50 ml of methanol and 50 ml of 1,4-dioxane, 70 ml of a 1 N aqueous solution of sodium hydroxide were added, and the resultant mixture was stirred at room temperature for 2 hours. After completion of the reaction, the reaction mixture was acidified with diluted hydrochloric acid and extracted with chloroform. The resultant extract was then dried over anhydrous sodium sulfate. After distilling off chloroform under reduced pressure, deposited crystals were ground with ether, thereby obtaining 2.64 g (yield: 92.0%) of the intended compound as crystals.
Name
ethyl 4-(4-nitrobenzyloxy)phenylacetate
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:23]=[CH:22][C:7]([CH2:8][O:9][C:10]2[CH:15]=[CH:14][C:13]([CH2:16][C:17]([O:19]CC)=[O:18])=[CH:12][CH:11]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl>CO.O1CCOCC1.[OH-].[Na+]>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:8][O:9][C:10]2[CH:15]=[CH:14][C:13]([CH2:16][C:17]([OH:19])=[O:18])=[CH:12][CH:11]=2)=[CH:22][CH:23]=1)([O-:3])=[O:2] |f:4.5|

Inputs

Step One
Name
ethyl 4-(4-nitrobenzyloxy)phenylacetate
Quantity
3.15 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(COC2=CC=C(C=C2)CC(=O)OCC)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The resultant extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off chloroform under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(COC2=CC=C(C=C2)CC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.64 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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